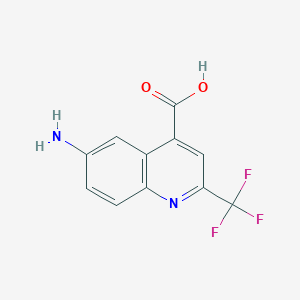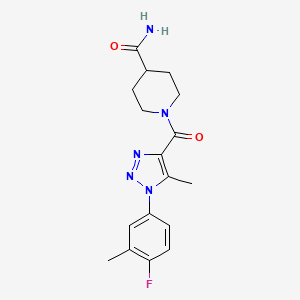
3-(Pyrimidin-2-ylsulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Pyrimidin-2-ylsulfanyl)propanoic acid” is a chemical compound with the molecular formula C7H8N2O2S and a molecular weight of 184.22 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8N2O2S/c10-6(11)2-5-12-7-8-3-1-4-9-7/h1,3-4H,2,5H2,(H,10,11) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . The predicted melting point is 118°C, and the predicted boiling point is approximately 377.1°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3, and the predicted refractive index is n20D 1.60 .Scientific Research Applications
Therapeutic Potential and Application in Dermatology
- Pyruvic acid, structurally similar to the requested compound, has shown efficacy in treating conditions like photoaging, acne, superficial scarring, and pigmentation disorders. Its application in chemical peeling demonstrates improvement in skin texture, reduction in fine wrinkles, and lightening of hyperpigmentations without significant discomfort or adverse effects (Ghersetich et al., 2004). Another study confirms these results, highlighting its safety and effectiveness in treating photodamage, melasma, and superficial scarring, with a novel formulation offering non-erythematogenic properties and allowing for normal social life post-treatment (Berardesca et al., 2006).
Metabolism and Pharmacokinetics
- The metabolism and excretion of INCB018424, a compound containing a pyrimidinyl component, were studied, indicating rapid absorption and excretion with a low burden of circulating metabolites, which suggests a favorable pharmacokinetic profile for therapeutic use (Shilling et al., 2010).
Environmental Exposure
- Research on environmental exposure to organophosphorus and pyrethroid pesticides in children indicated widespread exposure, with metabolites detectable in the urine. This highlights the potential for indirect exposure to pyrimidinyl compounds through environmental contaminants (Babina et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Properties
IUPAC Name |
3-pyrimidin-2-ylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c10-6(11)2-5-12-7-8-3-1-4-9-7/h1,3-4H,2,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIVLKHHLBUYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

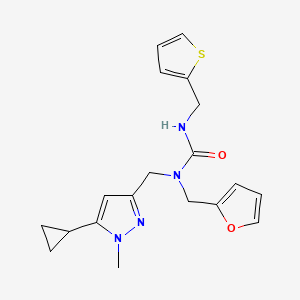
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3,5-dinitrobenzenesulfonamide](/img/structure/B2828317.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]proline](/img/structure/B2828318.png)

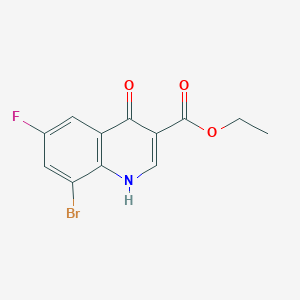
![5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2828324.png)
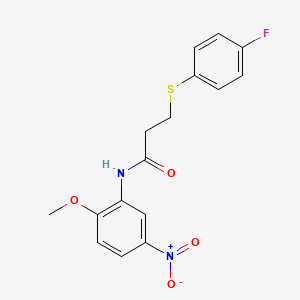
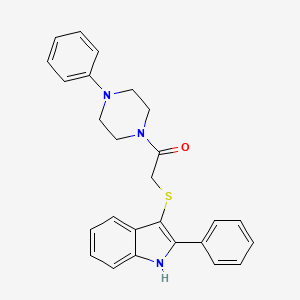
![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2828329.png)


